ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Description

BenchChem offers high-quality ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGTWDAUOUMNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222233 | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-56-8 | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2286-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

[1]

Executive Summary

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS: 2286-56-8) is a crystalline electrophile belonging to the class of

While often conflated with industrial cyanoacrylate adhesives ("superglues"), this specific derivative is a solid-state functional intermediate , not a volatile monomer.[1] Its conjugated "push-pull" electronic structure grants it two distinct utilities:

-

Medicinal Chemistry: It serves as a Michael acceptor scaffold for designing inhibitors of the Mitochondrial Pyruvate Carrier (MPC) and tyrosine kinases.

-

Photochemistry: It acts as a broad-spectrum UV absorber, dissipating energy via reversible

photoisomerization.

Structural Elucidation & Physicochemical Properties[2][3]

Chemical Identity

| Property | Data |

| IUPAC Name | Ethyl (2E)-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate |

| CAS Number | 2286-56-8 |

| Molecular Formula | |

| Molecular Weight | 245.23 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |

| Melting Point | ~90–98 °C (Range varies by polymorph/purity) |

Structural Connectivity

The molecule features a rigid styrene core. The steric bulk of the benzodioxole ring typically enforces an

Synthetic Pathway: Knoevenagel Condensation[7][8][9]

The definitive route to this scaffold is the Knoevenagel condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and ethyl cyanoacetate.[1] This reaction is driven by the acidity of the

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic attack, followed by dehydration.[1] The choice of catalyst determines the reaction rate and purity.

-

Catalyst: Piperidine (traditional) or Diisopropylethylammonium acetate (DIPEAc) for milder conditions.

-

Solvent: Ethanol (Green chemistry compliant).

[1]

Experimental Protocol (Standardized)

Note: This protocol assumes standard laboratory safety measures (PPE, fume hood).

-

Reagents:

-

Procedure:

-

Dissolve piperonal and ethyl cyanoacetate in ethanol at room temperature.

-

Add piperidine dropwise. The reaction is exothermic; a precipitate may begin to form immediately.

-

Reflux the mixture for 2–3 hours to ensure completion and thermodynamic equilibration to the E-isomer.

-

Cool to 0°C. Filter the crystalline solid.

-

Recrystallization: Purify using hot ethanol or an ethanol/water mixture to yield high-purity needles.

-

-

Validation:

-

TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product

.

-

Spectroscopic Characterization

Accurate identification relies on detecting the conjugated system and the specific benzodioxole signature.

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.15 | Singlet | 1H | Vinyl CH | Deshielded by CN and COOEt groups; confirms condensation. |

| 7.75 | Doublet | 1H | Ar-H (C2') | Ortho to alkene; anisotropic deshielding. |

| 7.45 | Doublet | 1H | Ar-H (C6') | |

| 6.90 | Doublet | 1H | Ar-H (C5') | |

| 6.08 | Singlet | 2H | -O-CH | Characteristic methylenedioxy bridge signature.[1] |

| 4.35 | Quartet | 2H | -OCH | Ester methylene. |

| 1.38 | Triplet | 3H | -OCH | Ester methyl. |

Infrared Spectroscopy (FT-IR)

-

2220 cm

: -

1720 cm

: -

1590–1610 cm

:

Functional Applications

Drug Development: The UK-5099 Connection

This molecule is a structural congener of UK-5099 (alpha-cyano-beta-(1-phenylindol-3-yl)acrylate), a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC) .[1]

-

Mechanism: The

-cyanocinnamate motif acts as a Michael acceptor. Cysteine residues (e.g., Cys-161 in MPC1) in the transporter active site can perform a reversible nucleophilic attack on the -

Research Utility: Researchers use this benzodioxole derivative to probe MPC activity or as a lead compound for metabolic regulation therapies (e.g., hair loss prevention, metabolic diseases).

Photostability & UV Filtration

Similar to Octocrylene , this molecule absorbs UV radiation (UV-A/UV-B region,

-

Energy Dissipation: Upon absorbing a UV photon, the molecule undergoes rapid internal conversion or reversible

photoisomerization. This converts dangerous UV energy into harmless heat, preventing the formation of free radicals in the formulation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640052, Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from [Link]

-

Hari Babu, B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(4). Retrieved from [Link]

-

Zhang, L., Wang, S.Q., & Yu, X.[1][2] (2007). Ethyl 3-(1,3-benzodioxol-5-yl)acrylate.[1][3][2] Acta Crystallographica Section E: Structure Reports Online, 63(8), o3536.[1] Retrieved from [Link]

-

Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96.[1] (Contextual reference for Cyanocinnamate mechanism).

- Pelage Pharmaceuticals (2024).Novel Mitochondrial Pyruvate Carrier Inhibitors.

A Technical Guide to Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: Synthesis, Properties, and Applications

Abstract

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a substituted acrylate derivative of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the compound, detailing its chemical and physical properties, established synthesis protocols via the Knoevenagel condensation, and its characterization. The document explores the mechanistic underpinnings of its synthesis, offers detailed experimental procedures, and discusses its potential applications as a versatile chemical intermediate and a scaffold for bioactive molecules. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials science.

Compound Identification and Physicochemical Properties

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, also known as ethyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate, is a derivative of piperonal (heliotropine).[1] Its structure incorporates the benzodioxole moiety, a common pharmacophore, along with the electron-withdrawing cyano and ester groups, which activate the carbon-carbon double bond for various chemical transformations.

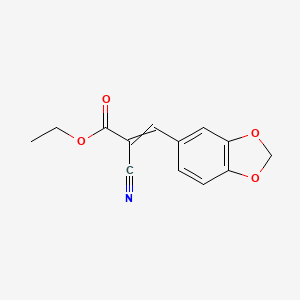

Molecular Structure

The chemical structure of the compound is depicted below. The molecule is characterized by a central acrylate backbone, substituted with a 1,3-benzodioxole ring on one side and cyano and ethyl ester groups on the other.

Caption: Chemical Structure of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Quantitative Data Summary

The key physicochemical properties of the compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | ethyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | PubChem[1] |

| CAS Number | 2286-56-8 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₃H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 245.23 g/mol | PubChem[1][3][4] |

| Monoisotopic Mass | 245.0688 Da | PubChemLite[5] |

Synthesis and Mechanistic Insights

The primary and most efficient method for synthesizing ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[6]

Reaction Scheme

In this specific synthesis, 1,3-benzodioxole-5-carbaldehyde (piperonal) is reacted with ethyl 2-cyanoacetate. The reaction is typically catalyzed by a mild base such as piperidine or an ammonium acetate salt.[7][8]

Caption: General workflow for the Knoevenagel condensation synthesis.

Causality of Experimental Choices

-

Choice of Reactants: Piperonal provides the aromatic aldehyde component. Ethyl 2-cyanoacetate is selected as the "active methylene" compound. The protons on the carbon situated between the cyano (-CN) and ester (-COOEt) groups are highly acidic and easily abstracted by a mild base. This acidity is crucial for the formation of the necessary nucleophilic carbanion.

-

Catalyst Selection: A weak base like piperidine is optimal.[9] A strong base (e.g., NaOH, NaOEt) could lead to unwanted side reactions, such as the self-condensation of the aldehyde or hydrolysis of the ester group.[6] The catalyst's role is to deprotonate the ethyl cyanoacetate, initiating the reaction.[9]

-

Reaction Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and catalyst. Microwave-assisted, solvent-free methods have also been developed, offering advantages like shorter reaction times and higher yields, aligning with green chemistry principles.[8]

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established multi-step mechanism:

-

Enolate Formation: The basic catalyst abstracts an acidic α-proton from ethyl 2-cyanoacetate, forming a resonance-stabilized enolate ion (a carbanion).[9]

-

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the piperonal molecule.

-

Aldol Addition: This attack results in a tetrahedral intermediate, which is protonated to form a β-hydroxy adduct (an aldol intermediate).

-

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[10] This dehydration step is often spontaneous and drives the reaction to completion.

Experimental Protocol: Microwave-Assisted Synthesis

This section provides a self-validating protocol for the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, adapted from established methodologies for Knoevenagel condensations.[8]

Materials and Equipment

-

1,3-Benzodioxole-5-carbaldehyde (Piperonal) (1.0 eq)

-

Ethyl 2-cyanoacetate (1.05 eq)

-

Ammonium acetate (catalytic amount, ~10 mg)

-

Microwave synthesizer or a domestic microwave oven

-

Porcelain dish or a suitable microwave-safe reaction vessel

-

Ethyl acetate and n-hexane (for recrystallization)

-

Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Step-by-Step Procedure

-

Reactant Preparation: In a clean, dry porcelain dish, combine 1,3-benzodioxole-5-carbaldehyde (1.0 eq) and ethyl 2-cyanoacetate (1.05 eq).

-

Catalyst Addition: Add a catalytic amount of ammonium acetate (~10 mg) to the mixture.

-

Microwave Irradiation: Place the open dish in the center of the microwave oven. Irradiate the mixture at a moderate power setting (e.g., 300-400 W) for a short duration (e.g., 50-90 seconds).

-

Self-Validation Check: The progress of the reaction should be monitored by TLC (using n-hexane/ethyl acetate 3:1 as eluent). The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, UV-active product spot indicates reaction progression.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature. A solid crude product should form.

-

To purify, perform recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add n-hexane dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

-

Isolation and Drying: Collect the pure product crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Potential Applications in Research and Development

Derivatives of ethyl cyanoacrylate are valuable building blocks in medicinal chemistry and materials science.[11][12]

-

Bioactive Scaffolds: The α,β-unsaturated system in cyanoacrylates makes them Michael acceptors, capable of reacting with biological nucleophiles. This reactivity is harnessed in the design of enzyme inhibitors.[13] For instance, similar structures have been investigated as inhibitors of the mitochondrial pyruvate carrier (MPC), a target for conditions like hair loss.[13][14]

-

Precursors for Heterocyclic Synthesis: The multiple functional groups present in the molecule allow for its use as a precursor in the synthesis of complex heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.[10]

-

Polymer and Materials Science: Cyanoacrylates are well-known for their application in adhesives. The specific substitutions on the aromatic ring can be used to tune the optical and electronic properties of polymers derived from these monomers, with potential applications in optoelectronics.[11][15]

Conclusion

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a readily accessible and highly functionalized organic compound. Its synthesis via the Knoevenagel condensation is efficient, robust, and can be performed using environmentally benign methods like microwave assistance. The compound's molecular weight of 245.23 g/mol and formula of C₁₃H₁₁NO₄ define a scaffold that serves as a valuable intermediate for further chemical elaboration.[1][3] Its utility as a precursor for bioactive molecules and functional materials ensures its continued relevance in advanced chemical research and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 640052, Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Available at: [Link]

-

Global Substance Registration System (GSRS). ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLATE. Available at: [Link]

-

Inxight Drugs. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Available at: [Link]

-

PubChemLite. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Available at: [Link]

-

Seedion. Ethyl 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylate. Available at: [Link]

-

Bouchikhi, S. et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

-

Lee, J. et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry. Available at: [Link]

-

Molbase. ethyl (3-{[1-(2H-1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indol-1-yl)acetate. Available at: [Link]

-

SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

-

UCLA Chemistry and Biochemistry. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

Bouchikhi, S. et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

-

Patsnap. Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides. Available at: [Link]

-

Oriental Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

-

ResearchGate. Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. Available at: [Link]

-

ResearchGate. Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. Available at: [Link]

-

Al-Ghorbani, M. et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]

-

OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Available at: [Link]

- Google Patents. Compositions and methods for modulating hair growth.

Sources

- 1. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate [drugs.ncats.io]

- 5. PubChemLite - Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (C13H11NO4) [pubchemlite.lcsb.uni.lu]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 8. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 11. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]

- 12. oiccpress.com [oiccpress.com]

- 13. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AU2019418584A1 - Compositions and methods for modulating hair growth - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

difference between ethyl cyanoacrylate and ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

An In-depth Technical Guide to the Core Differences Between Ethyl Cyanoacrylate and Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Foreword: From a Ubiquitous Monomer to a Bioactive Scaffold

As scientists operating at the intersection of chemistry, biology, and medicine, we frequently encounter molecules that, with subtle structural modifications, exhibit profoundly different functionalities. This guide delves into two such molecules: ethyl cyanoacrylate (ECA) and its derivative, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. While both share the reactive cyanoacrylate core, the addition of a 1,3-benzodioxole moiety—a privileged scaffold in medicinal chemistry—transforms the molecule's character from a rapidly polymerizing adhesive into a potential therapeutic agent. This document provides a detailed comparative analysis of their synthesis, properties, and functional applications, designed to equip researchers and drug development professionals with the foundational knowledge to leverage these compounds in their respective fields.

Part 1: Ethyl Cyanoacrylate (ECA) - The Archetypal Cyanoacrylate

Ethyl 2-cyanoacrylate is a monomer that has become a household name under trademarks like "Super Glue".[1][2] Its utility, however, extends far beyond domestic repairs, finding applications in medical, forensic, and industrial settings.[3][4][5] Its defining characteristic is its ability to undergo rapid anionic polymerization in the presence of moisture, forming strong, rigid thermoplastic bonds.[2][6][7][8]

Physicochemical Profile

ECA is a colorless, low-viscosity liquid with a characteristic sharp, acrid odor.[3][9][10] Its high reactivity stems from the electron-withdrawing nature of both the nitrile (-CN) and ester (-COOEt) groups, which makes the double bond highly susceptible to nucleophilic attack.[8]

| Property | Value | Source |

| IUPAC Name | Ethyl 2-cyanoprop-2-enoate | [3] |

| CAS Number | 7085-85-0 | [11] |

| Molecular Formula | C₆H₇NO₂ | [4] |

| Molar Mass | 125.13 g/mol | [4][7] |

| Appearance | Colorless liquid | [3][7] |

| Density | 1.040 - 1.06 g/mL at 20 °C | [4][9] |

| Melting Point | -22 °C | [3] |

| Boiling Point | 54–56 °C at 3 mmHg | [3][4][7] |

| Solubility | Polymerizes in water; Soluble in acetone, MEK, nitromethane | [3][9] |

| Flash Point | 75 - 83 °C | [3][4][12] |

Chemical Structure of Ethyl Cyanoacrylate

Caption: Anionic polymerization mechanism of ECA initiated by moisture.

Core Applications and Scientific Limitations

-

Medical Adhesives : ECA and its longer-chain analogues (like 2-octyl cyanoacrylate) are used for suture-less wound closure. [13][14]However, the rapid degradation of poly(ethyl cyanoacrylate) can lead to a more pronounced histotoxic response compared to slower-degrading, longer-chain derivatives. [14][15]* Forensic Science : Fuming with ECA vapor is a standard method for developing latent fingerprints on non-porous surfaces. The vapor polymerizes on the moisture and residues of the print, creating a stable, white impression. [3]* Drug Delivery Research : Poly(alkyl cyanoacrylate) nanoparticles (PACA-NPs) have been explored as carriers for drug delivery. [16]Studies have also shown that ECA nanoparticles possess intrinsic antibacterial properties, suggesting a mechanism involving the generation of reactive oxygen species (ROS). [16]* Limitations : The primary drawbacks of ECA in advanced applications are its potential for cytotoxicity, skin and respiratory irritation, and the brittleness of the resulting polymer. [3][12][17][18]

Part 2: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate - The Bioactive Analogue

This molecule represents a significant structural and functional departure from ECA. By replacing a vinyl hydrogen with a 1,3-benzodioxole group (also known as a methylenedioxyphenyl group), the compound gains a pharmacophore renowned for a wide spectrum of biological activities. [19][20][21][22]

Physicochemical Profile

The addition of the benzodioxole ring significantly increases the molecule's size, molar mass, and lipophilicity (as indicated by the predicted XLogP3 value) compared to ECA.

| Property | Value | Source |

| IUPAC Name | ethyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | [23] |

| CAS Number | 2286-56-8 | [23] |

| Molecular Formula | C₁₃H₁₁NO₄ | [23][24] |

| Molar Mass | 245.23 g/mol | [23][24] |

| Appearance | (Predicted) Solid | - |

| XLogP3 | 2.4 | [23] |

| Monoisotopic Mass | 245.0688 g/mol | [23] |

Chemical Structure of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Caption: Structure of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.

Synthesis via Knoevenagel Condensation

Unlike ECA, this derivative is synthesized via a Knoevenagel condensation between an aldehyde and a compound with an active methylene group. Specifically, it involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with ethyl cyanoacetate. This is a common and efficient method for forming C=C bonds in drug synthesis. [25][26][27]

Caption: Synthesis pathway via Knoevenagel condensation.

The Benzodioxole Moiety: A Gateway to Bioactivity

The 1,3-benzodioxole ring system is a key structural motif in numerous natural products and synthetic drugs. Its presence imparts significant biological properties:

-

Anticancer Potential : Derivatives of 1,3-benzodioxole have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX), induction of apoptosis, and disruption of the thioredoxin system, leading to increased oxidative stress in cancer cells. [19][20][28]* Enzyme Inhibition : The methylenedioxy bridge is a classic inhibitor of cytochrome P450 enzymes, a property that can modulate the metabolism of other drugs. [19]* Anti-inflammatory and Antioxidant Effects : Many compounds containing this moiety exhibit anti-inflammatory and antioxidant activities. [19][20][21][22]* Michael Acceptor : The entire molecule acts as a Michael acceptor, a class of compounds known to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common mechanism for enzyme inhibition and is a cornerstone of many targeted covalent inhibitor drugs.

Part 3: Head-to-Head Comparative Analysis

The fundamental difference lies in their intended function: ECA is designed to polymerize, while its benzodioxole derivative is designed for biological interaction.

Comparative Physicochemical and Structural Overview

| Feature | Ethyl Cyanoacrylate (ECA) | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate |

| Molecular Formula | C₆H₇NO₂ | C₁₃H₁₁NO₄ |

| Molar Mass ( g/mol ) | 125.13 | 245.23 |

| Core Structure | Vinyl group | Aryl-substituted vinyl group |

| Key Functional Group | Highly reactive acrylate | Bioactive 1,3-benzodioxole moiety |

| Primary Reactivity | Anionic Polymerization | Michael Addition with biological nucleophiles |

| Primary Application | Adhesive, Sealant | Potential Therapeutic Agent (e.g., anticancer) |

| Synthesis Precursors | Ethyl cyanoacetate + Formaldehyde | Ethyl cyanoacetate + Piperonal |

From Polymerization to Pharmacological Action

The structural divergence dictates a complete shift in the scientific context and application.

-

ECA's Mechanism : The "action" of ECA is a physical transformation from monomer to polymer, creating a mechanical bond. [6]Its biological effects (irritation, toxicity) are often unintended consequences of this high reactivity and its degradation products. [15][17]* Derivative's Mechanism : The benzodioxole derivative is designed to act as a small molecule drug. Its efficacy would be measured by metrics like IC₅₀ values against cancer cell lines or specific enzymes. [25][28]The bulky aryl group sterically hinders the rapid chain-growth polymerization that defines ECA, allowing the molecule to remain as a monomer and interact with biological targets. Studies on similar ethyl 2-cyano-3-arylacrylate derivatives show potent cytotoxic effects against various human cancer cell lines, with activity dependent on the substitution on the aryl ring. [25]

Part 4: Experimental Protocols

A self-validating protocol requires clear, causal steps. The following are generalized methodologies based on established chemical principles.

Protocol: Synthesis of Ethyl Cyanoacrylate (ECA)

(Based on the Knoevenagel condensation and subsequent depolymerization) [3][7]

-

Condensation : To a solution of ethyl cyanoacetate in a suitable solvent (e.g., acetonitrile), add paraformaldehyde. [11]2. Catalysis : Introduce a base catalyst (e.g., piperidine or ytterbium triflate) dropwise while maintaining the temperature, as the reaction is exothermic. [11]3. Polymer Formation : Stir the reaction mixture at room temperature. The condensation will yield a polymeric form of ECA.

-

Isolation : Precipitate the polymer, wash thoroughly to remove unreacted starting materials and catalyst, and dry under vacuum.

-

Cracking (Depolymerization) : Heat the isolated polymer under vacuum in the presence of a polymerization inhibitor (e.g., hydroquinone).

-

Distillation : The monomeric ECA will distill off and can be collected as a colorless liquid. Store with inhibitors and desiccants to prevent premature polymerization.

Protocol: Synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

(Based on the Knoevenagel condensation of an aldehyde and active methylene compound) [25][26]

-

Reactant Preparation : Dissolve piperonal (1.0 eq) and ethyl 2-cyanoacetate (1.1 eq) in a suitable solvent such as ethanol or toluene in a round-bottom flask.

-

Catalyst Addition : Add a catalytic amount of a base, such as piperidine or a piperidine/acetic acid mixture, to the solution.

-

Reaction : Equip the flask with a Dean-Stark apparatus (if using toluene) to remove the water byproduct azeotropically, or simply reflux the mixture (if using ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. The product often precipitates out of the solution.

-

Purification : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or another suitable solvent to remove impurities.

-

Recrystallization : For higher purity, recrystallize the crude product from a solvent like ethanol to yield the final compound as a crystalline solid.

-

Characterization : Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion and Future Outlook

The comparison between ethyl cyanoacrylate and ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate serves as a powerful illustration of how strategic molecular design can repurpose a chemical scaffold for entirely new functions.

-

Ethyl Cyanoacrylate remains a cornerstone of material science, a highly reactive monomer prized for its ability to form strong adhesive bonds rapidly. Its value is in its polymerization.

-

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a product of medicinal chemistry design. By introducing the bioactive benzodioxole moiety and an aryl substituent that tempers polymerization, the molecule is transformed into a potential drug candidate. Its value lies in its ability to remain a monomer and interact specifically with biological targets.

For researchers in drug development, this transition highlights a fertile ground for discovery. The 2-cyanoacrylate core is a versatile and reactive scaffold. By exploring diverse aryl and heteroaryl substitutions, it is possible to generate vast libraries of novel compounds with tunable electronic properties and biological activities, moving far beyond the world of adhesives and into the frontier of targeted therapeutics.

References

- Wikipedia. (n.d.). Ethyl cyanoacrylate.

- Sciencemadness Wiki. (2023, December 27). Ethyl cyanoacrylate.

- BenchChem. (n.d.). Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives: A Comparative Guide.

- BenchChem. (2023, September 20). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives.

- BenchChem. (n.d.). Unveiling the Potency of Benzodioxole Derivatives: A Comparative Analysis of Bioactivity.

- Grokipedia. (n.d.). Ethyl cyanoacrylate.

- Constro Facilitator. (2024, March 25). Types and Applications of Cyanoacrylate Adhesives For Construction.

- GH1200. (2025, May 21). Ethyl Cyanoacrylate vs Methyl Cyanoacrylate: Best Super Glue in 2025.

- MilliporeSigma. (n.d.). Ethyl 2-cyanoacrylate liquid 7085-85-0.

- ChemicalBook. (n.d.). ETHYL 2-CYANOACRYLATE synthesis.

- Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from Progress in Chemical and Biochemical Research.

- Wikipedia. (n.d.). Cyanoacrylate.

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. PubChem Compound Summary for CID 640052. Retrieved from [Link].

- American Chemical Society. (2020, January 20). Ethyl 2-cyanoacrylate.

- Hawash, M., Jaradat, N., H-Abdah, A., & Zaid, A. N. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53.

- ResearchGate. (n.d.). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate).

-

National Center for Biotechnology Information. (n.d.). Ethyl cyanoacrylate. PubChem Compound Summary for CID 81530. Retrieved from [Link].

- ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities.

- CymitQuimica. (n.d.). CAS 7085-85-0: Ethyl cyanoacrylate.

- INCHEM. (n.d.). ICSC 1358 - ETHYL 2-CYANOACRYLATE.

- Aron Alpha. (2018, January 26). Industrial Applications of Cyanoacrylate Adhesives.

- Australian Government Department of Health and Aged Care. (2024, April 15). Cyanoacrylates - Draft evaluation statement.

- ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.

- Chestnut Products. (2015, May 27). SAFETY DATA SHEET Cyanoacrylate Superglue Thick.

-

National Center for Biotechnology Information. (n.d.). Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study. PMC. Retrieved from [Link].

- EWG Skin Deep®. (n.d.). What is ETHYL-2-CYANOACRYLATE.

- Hampton Research. (2011, January 31). Material Safety Data Sheet - Loctite Super Glue Gel.

- Global Substance Registration System. (n.d.). ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLATE.

- Medical Design Briefs. (n.d.). Advances in Cyanoacrylate Technology for Device Assembly.

- MDPI. (2022, August 15). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria.

- MDPI. (2023, March 31). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazo.

- Inxight Drugs. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.

- Brazilian Journal of Plastic Surgery. (n.d.). Comparative study of the use of ethyl cyanoacrylate adhesive and intracutaneous suture for cutaneous excision closure.

- PubChemLite. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.

-

National Center for Biotechnology Information. (n.d.). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. PMC. Retrieved from [Link].

- Patsnap Eureka. (2011, December 14). Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides.

- Santa Cruz Biotechnology. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.

- UCLA Chemistry and Biochemistry. (2021, February 3). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss.

- PubMed. (n.d.). Neuropathological changes related to the transorbital application of ethyl 2-cyanoacrylate adhesive to the basal cerebral arteries of cats.

- Google Patents. (n.d.). AU2019418584A1 - Compositions and methods for modulating hair growth.

- Google Patents. (n.d.). CN105541664A - Method for synthesizing cyanoacrylate.

- Google Patents. (n.d.). US20070078207A1 - Stabilizer cyanoacrylate formulations.

Sources

- 1. gh1200.com [gh1200.com]

- 2. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 3. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. aronalpha.net [aronalpha.net]

- 6. Cyanoacrylate Chemistry and Polymerization Mechanisms [pcbiochemres.com]

- 7. acs.org [acs.org]

- 8. Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 7085-85-0: Ethyl cyanoacrylate | CymitQuimica [cymitquimica.com]

- 11. ETHYL 2-CYANOACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 12. ICSC 1358 - ETHYL 2-CYANOACRYLATE [inchem.org]

- 13. Ethyl 2-cyanoacrylate liquid 7085-85-0 [sigmaaldrich.com]

- 14. RBCP - Comparative study of the use of ethyl cyanoacrylate adhesive and intracutaneous suture for cutaneous excision closure [rbcp.org.br]

- 15. Neuropathological changes related to the transorbital application of ethyl 2-cyanoacrylate adhesive to the basal cerebral arteries of cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria [mdpi.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. chestnutproducts.co.uk [chestnutproducts.co.uk]

- 19. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 20. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. GSRS [gsrs.ncats.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chem.ucla.edu [chem.ucla.edu]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: UV Absorption Spectrum and Photophysics of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Executive Summary

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS 2286-56-8), frequently referred to in literature as ethyl 2-cyano-3-(3,4-methylenedioxyphenyl)acrylate, is a specialized cyanoacrylate-based ultraviolet (UV) absorber. Due to its highly conjugated "push-pull" electronic architecture, it exhibits robust UV-absorbing capabilities. This technical guide explores the photophysical properties, synthesis methodologies, and analytical validation protocols required to utilize this compound effectively in advanced materials science, such as near-infrared absorbing compositions and photostable optical filters[1].

Molecular Architecture & Photophysical Properties

The UV absorption characteristics of this compound are dictated by its extended

Quantitative Photophysical & Chemical Data

| Parameter | Value / Description |

| Chemical Name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate |

| CAS Registry Number | 2286-56-8 |

| Molecular Formula | C₁₃H₁₁NO₄ |

| Molecular Weight | 245.23 g/mol |

| Primary Absorption Band ( | ~340 - 360 nm (Solvent dependent) |

| Absorption Region | Broad UVA and UVB |

| Primary Application | UV filter, solid-state image sensor additive[1] |

Synthesis Workflow: Knoevenagel Condensation

The compound is synthesized via a base-catalyzed Knoevenagel condensation between piperonal (1,3-benzodioxole-5-carboxaldehyde) and ethyl cyanoacetate. To ensure high atom economy and minimal byproduct formation, modern protocols emphasize the use of specific catalysts.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of piperonal and 1.05 equivalents of ethyl cyanoacetate in a suitable solvent. Ethanol is preferred for standard synthesis, while water can be used for green chemistry approaches.

-

Catalysis: Add a catalytic amount (5-10 mol%) of a base. While traditional methods use piperidine, modern heterogeneous protocols utilize sulfonic acid-functionalized silica (SBA-Pr-SO3H)[2] or diisopropylethylammonium acetate (DIPEAc)[3] to improve yield, reduce reaction times, and simplify purification.

-

Reaction: Stir the mixture under reflux (or ambient temperature depending on the catalyst) for 1-4 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm) to observe the disappearance of the aldehyde spot. This self-validating step ensures the reaction is driven to completion before workup.

-

Workup & Purification: Upon completion, cool the mixture. If a heterogeneous catalyst like SBA-Pr-SO3H was used, filter it out[2]. Extract the product using dichloromethane or precipitate it directly from cold ethanol.

-

Crystallization: Recrystallize the crude solid from hot ethanol to yield pure (E)-ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate crystals.

Caption: Knoevenagel condensation workflow for synthesizing the cyanoacrylate UV absorber.

Mechanistic Pathway of UV Energy Dissipation

For a molecule to act as an effective UV absorber in commercial films or sensors[1], it must not only absorb high-energy photons but also safely dissipate this energy without undergoing irreversible photodegradation. Cyanoacrylate-based UV absorbers dissipate energy through rapid internal conversion and E-Z (trans-cis) photoisomerization.

-

Photon Absorption: The ground-state molecule (

) absorbs a UV photon, promoting an electron to the first excited singlet state ( -

Vibrational Relaxation: The molecule rapidly relaxes to the lowest vibrational level of

. -

Photoisomerization: The excited molecule undergoes rotation around the newly formed C=C double bond, transitioning from the more stable E-isomer to the Z-isomer. This non-radiative process dissipates the absorbed energy as harmless thermal energy (heat).

-

Thermal Reversion: The Z-isomer thermally reverts back to the thermodynamically favored E-isomer, completing the cycle and rendering the molecule ready to absorb another photon without degrading the host matrix.

Caption: Non-radiative decay and photoisomerization cycle of the UV absorber.

Analytical Validation: UV-Vis Spectroscopy Protocol

To empirically validate the UV absorption spectrum of the synthesized compound, a standardized UV-Vis spectrophotometric analysis must be executed. This protocol is designed to be self-validating by strictly adhering to the Beer-Lambert Law.

Step-by-Step Protocol

-

Solvent Selection: Select a spectroscopic-grade solvent (e.g., methanol or acetonitrile) that does not absorb in the target UV region (>250 nm). This prevents solvent cutoff interference.

-

Stock Solution Preparation: Accurately weigh 10.0 mg of the purified compound and dissolve it in 100 mL of the solvent in a volumetric flask to create a 100 mg/L stock solution.

-

Serial Dilution: Dilute the stock solution to a working concentration (typically 5-20 mg/L). This ensures the maximum absorbance (

) falls within the linear dynamic range of the detector (0.1 - 1.0 Absorbance Units), validating the Beer-Lambert Law ( -

Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample beams of a dual-beam UV-Vis spectrophotometer and perform a baseline zero scan from 200 nm to 500 nm.

-

Sample Measurement: Replace the solvent in the sample cuvette with the working solution. Scan the sample over the same wavelength range.

-

Data Extraction: Identify the wavelength of maximum absorbance (

) and calculate the molar absorptivity (

References

-

[3] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. Available at: [Link]

-

[2] Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica. SciSpace. Available at: [Link]

-

[1] CN112334796A - Near-infrared-absorbing composition, near-infrared-absorbing film, and image sensor for solid-state imaging element. Google Patents. Available at:

Sources

- 1. CN112334796A - Near-infrared-absorbing composition, near-infrared-absorbing film, and image sensor for solid-state imaging element - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

Solubility Profiling and Solvent Selection for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

The following technical guide provides a comprehensive analysis of the solubility characteristics, thermodynamic behavior, and solvent selection strategies for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate .

Technical Guide & Protocol

Executive Summary

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS: 2286-56-8), also known as ethyl

This guide moves beyond simple data listing to provide a mechanistic solubility framework . It establishes the theoretical Hansen Solubility Parameters (HSP) for the compound, details a validated gravimetric protocol for solubility determination, and analyzes the thermodynamic drivers of its dissolution.

Key Physicochemical Properties

| Property | Value / Description | Source |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 245.23 g/mol | PubChem [1] |

| Melting Point | 108–111 °C | Sigma-Aldrich [2] |

| Appearance | Pale yellow crystalline solid | Experimental Observation |

| Key Functional Groups | Benzodioxole (Piperonyl), Cyano (-CN), Ester (-COO-Et) | Structure Analysis |

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict solubility behavior in the absence of exhaustive experimental data, we utilize the Hansen Solubility Parameter (HSP) system. This model decomposes the total cohesive energy density (

Group Contribution Calculation

Using the Hoftyzer-Van Krevelen method, we estimate the HSP values for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.

-

Structure Breakdown:

-

1x Phenyl ring (substituted)

-

1x Methylenedioxy group (-O-CH2-O-)

-

1x Conjugated double bond (-CH=C<)

-

1x Cyano group (-CN)[1]

-

1x Ester group (-COO-)

-

1x Ethyl chain (-CH2-CH3)

-

Estimated HSP Values:

| Parameter | Symbol | Value (

Solvent Interaction Prediction

Based on the "Like Dissolves Like" principle, the interaction radius (

Predicted Solubility Profile:

-

High Solubility (

): Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). -

Temperature-Dependent Solubility: Ethanol, Methanol, Isopropanol.[2] (These are excellent for recrystallization as solubility is low at

but high at boiling point). -

Poor Solubility: Water (High

), Hexane (Low

Experimental Methodology

Protocol: Gravimetric Determination of Solubility

This protocol ensures high reproducibility and accounts for the compound's potential to form supersaturated solutions.

Objective: Determine the mole fraction solubility (

Workflow Diagram

Figure 1: Validated workflow for the static equilibrium determination of solubility.

Step-by-Step Procedure

-

Preparation: Add excess Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the mixture magnetically at a constant temperature (controlled by a circulating water bath, accuracy

K) for 24 hours. -

Settling: Stop stirring and allow the undissolved solid to settle for 2 hours. Maintain temperature.

-

Sampling: Withdraw 2 mL of the supernatant using a pre-warmed glass syringe equipped with a 0.22

PTFE filter. -

Quantification:

-

Weigh a clean, dry weighing dish (

). -

Add the supernatant and weigh immediately (

). -

Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (

).

-

-

Calculation:

Where

Thermodynamic Analysis

Understanding the thermodynamics of dissolution allows for the extrapolation of solubility data to other temperatures.

The Modified Apelblat Model

The solubility of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate in organic solvents is best correlated using the Modified Apelblat Equation , which accounts for the non-ideality of the solution:

-

A, B, C: Empirical model parameters derived from regression analysis of experimental data.

-

Interpretation:

-

If

, dissolution is endothermic (solubility increases with T). -

This model is particularly accurate for polar solutes in polar/non-polar solvents.

-

Dissolution Enthalpy and Entropy

Using the van't Hoff analysis , we derive the thermodynamic functions:

-

Enthalpy of Solution (

):-

Insight: For this compound,

is positive (endothermic), confirming that heating significantly boosts solubility—crucial for recrystallization processes.

-

-

Gibbs Energy (

):-

Insight: A positive

indicates that the dissolution is not spontaneous at standard conditions without the driving force of entropy or heat.

-

Application Strategy: Solvent Selection

Based on the HSP analysis and thermodynamic principles, the following solvent systems are recommended for specific applications.

Recrystallization (Purification)

The ideal recrystallization solvent has a high temperature coefficient of solubility (steep solubility curve).

| Solvent | Suitability | Rationale |

| Ethanol | Excellent | Low solubility at 20°C; High solubility at 78°C. Green solvent. |

| Isopropanol | Good | Similar to ethanol but higher boiling point (82°C), allowing for higher solute loading. |

| Ethyl Acetate/Hexane | Good | Binary mixture. Ethyl acetate dissolves the compound; Hexane acts as an anti-solvent to force precipitation. |

Reaction Medium (Knoevenagel Condensation)

| Solvent | Suitability | Rationale |

| Ethanol (with Piperidine) | Standard | The reaction product precipitates out upon cooling, driving the equilibrium forward (Le Chatelier's principle). |

| Toluene | Alternative | Used for azeotropic removal of water (Dean-Stark trap). High solubility at reflux ensures homogeneity. |

Formulation (UV Filters/Adhesives)

| Solvent | Suitability | Rationale |

| Acetone | High | Excellent solvency for preparing adhesive formulations. Fast evaporation. |

| Octocrylene | Compatible | As a structural analog, it is likely miscible in liquid UV filters like Octocrylene or C12-15 Alkyl Benzoate. |

Synthesis & Solubility Pathway

The following diagram illustrates the synthesis pathway and the role of solubility in the isolation of the final product.

Figure 2: Synthesis and isolation workflow relying on the temperature-dependent solubility in ethanol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640052, Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Zhang, L., Wang, S. Q., & Yu, X.[3][4] (2007). Ethyl 3-(1,3-benzodioxol-5-yl)acrylate.[4] Acta Crystallographica Section E: Structure Reports Online, 63(7), o2278. (Structural analog reference).

- Avdeef, A. (2016).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

- 1. CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate [cymitquimica.com]

- 2. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution | MDPI [mdpi.com]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: A Prerequisite for Accurate Melting Point Determination

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. An accurate determination of the melting point range of a compound is fundamentally dependent on its purity. Therefore, this document focuses on providing a robust experimental framework to obtain a high-purity sample, which is the critical prerequisite for any precise physical property measurement. This guide is intended for researchers, scientists, and drug development professionals who require a reliable methodology for preparing and validating this compound for further studies.

Introduction: The Significance of Purity in Physical Characterization

The melting point of a crystalline solid is a key physical property that provides a primary indication of its identity and purity. A sharp and well-defined melting point range is characteristic of a pure compound, whereas a broad or depressed melting range typically signifies the presence of impurities. For a compound such as ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, which may serve as a building block in medicinal chemistry and materials science, obtaining a pure sample is of paramount importance for the reproducibility and reliability of subsequent applications.

This guide will detail the Knoevenagel condensation reaction, a classic and effective method for the synthesis of this class of compounds. We will explore the mechanistic underpinnings of this reaction and provide a step-by-step protocol for its execution and the subsequent purification of the product.

Synthesis via Knoevenagel Condensation

The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is most effectively achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In this specific synthesis, piperonal (1,3-benzodioxole-5-carboxaldehyde) is reacted with ethyl cyanoacetate.

Reaction Mechanism and Rationale

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a base, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of piperonal. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. The presence of the electron-withdrawing cyano and ester groups on the α-carbon of ethyl cyanoacetate makes the methylene protons sufficiently acidic for deprotonation by a mild base.

Figure 1: The Knoevenagel condensation pathway for the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.

Experimental Protocol: Synthesis

This protocol is designed to yield a high-purity product suitable for accurate melting point analysis.

Materials:

-

Piperonal (1,3-benzodioxole-5-carboxaldehyde)

-

Ethyl cyanoacetate

-

Piperidine (or another suitable base such as ammonium acetate)

-

Ethanol (or another suitable solvent like toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperonal (1.0 equivalent) in a minimal amount of ethanol.

-

Addition of Active Methylene Compound: To the stirred solution, add ethyl cyanoacetate (1.0 - 1.1 equivalents).

-

Catalyst Introduction: Add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator.

-

Extraction: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid to remove the basic catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The Key to a Sharp Melting Point

The purity of the synthesized compound is the most critical factor for obtaining a sharp and reproducible melting point. Recrystallization is the most common and effective method for purifying solid organic compounds.

Recrystallization Protocol

Materials:

-

Crude ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are good starting points.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath once it has reached room temperature.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly in a vacuum oven to remove any residual solvent.

Figure 2: A generalized workflow for the purification of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate by recrystallization.

Physicochemical Characterization and Melting Point Determination

Once a pure sample has been obtained, its identity and purity must be confirmed through analytical techniques before determining its melting point.

Analytical Characterization

The following techniques are recommended for the characterization of the purified product:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester, C≡N of the cyano group, C=C of the acrylate).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Melting Point Determination

With a confirmed pure sample, the melting point range can be accurately determined using a calibrated melting point apparatus.

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered, dry crystalline product into a capillary tube, sealed at one end.

-

Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Expected Properties and Data

While a specific experimental melting point for ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is not widely reported, an estimation can be made based on structurally similar compounds. For instance, ethyl 2-cyano-3-phenylacrylate has a reported melting point of 51-53 °C. The presence of the benzodioxole moiety may influence the crystal lattice packing and, consequently, the melting point.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₄ | [1] |

| Molecular Weight | 245.23 g/mol | [1][2] |

| CAS Number | 65576-57-0 |

Conclusion

The accurate determination of the melting point range of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is intrinsically linked to the synthesis of a high-purity sample. The Knoevenagel condensation provides a reliable synthetic route, and subsequent purification by recrystallization is crucial for obtaining a crystalline product suitable for precise physical characterization. By following the detailed protocols outlined in this guide, researchers can confidently prepare and validate this compound, thereby ensuring the accuracy and reproducibility of their experimental results.

References

-

PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLATE. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Piperidine-Catalyzed Knoevenagel Condensation of Piperonal and Ethyl Cyanoacetate

Abstract

This document provides a comprehensive guide for the piperidine-catalyzed Knoevenagel condensation between piperonal (3,4-methylenedioxybenzaldehyde) and ethyl cyanoacetate. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, pivotal for synthesizing α,β-unsaturated compounds that are key intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a detailed and validated experimental protocol, and essential data for product characterization. By explaining the causality behind experimental choices, this protocol serves as a self-validating system for the reliable synthesis of ethyl (E)-2-cyano-3-(benzo[d][3][4]dioxol-5-yl)acrylate.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] Its versatility and efficiency have made it a staple in organic synthesis. The reaction is typically catalyzed by a weak base, with piperidine being a classic and highly effective choice.[2][5]

In this specific application, we focus on the reaction between piperonal, an aromatic aldehyde with a distinctive benzodioxole ring found in various natural products, and ethyl cyanoacetate, a prototypical active methylene compound. The resulting product, a substituted ethyl cyanoacrylate, is a valuable precursor for more complex molecular architectures due to its multiple functional groups.

Reaction Scheme & Catalytic Mechanism

The overall transformation is as follows:

Scheme 1: Piperidine-catalyzed Knoevenagel condensation of piperonal and ethyl cyanoacetate.

The role of piperidine is not merely to provide a basic medium but to act as a true organocatalyst. The mechanism involves a dual activation pathway that is more complex than a simple base-catalyzed aldol condensation.[6][7]

-

Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate the α-carbon of ethyl cyanoacetate, which is acidic due to the adjacent cyano and ester electron-withdrawing groups. This generates a resonance-stabilized enolate ion.[3][8]

-

Iminium Ion Formation: Concurrently, piperidine reacts with the electrophilic carbonyl carbon of piperonal to form a carbinolamine intermediate. This intermediate then loses a water molecule to form a highly electrophilic iminium ion.[6]

-

C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion. This step is often considered the rate-determining step in related reactions.[6]

-

Catalyst Regeneration & Dehydration: The resulting adduct eliminates the piperidine catalyst, which re-enters the catalytic cycle, and subsequently or concertedly loses a molecule of water to form the stable, conjugated α,β-unsaturated final product.[6] The catalytic effect of piperidine is particularly notable for facilitating this final elimination step.[6]

Figure 1: Catalytic cycle of the piperidine-mediated Knoevenagel condensation.

Experimental Guide

This section provides a detailed, field-proven protocol for the synthesis. The logic behind each step is explained to ensure both success and safety.

Materials and Reaction Parameters

| Reagent / Material | Formula | MW ( g/mol ) | Amount | Equivalents | Role |

| Piperonal | C₈H₆O₃ | 150.13 | 1.50 g | 1.0 | Electrophile |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 1.25 g (1.1 mL) | 1.1 | Nucleophile |

| Piperidine | C₅H₁₁N | 85.15 | ~0.1 mL | ~0.1 | Catalyst |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 20 mL | - | Solvent |

Causality Note: A slight excess (1.1 eq) of ethyl cyanoacetate is used to ensure the complete consumption of the more valuable piperonal. Ethanol is an excellent solvent choice as it dissolves the reactants and is easy to remove post-reaction; its protic nature can also assist in the proton transfer steps. Using a catalytic amount of piperidine (~10 mol%) is sufficient to drive the reaction to completion without promoting side reactions.[1][9]

Equipment

-

50 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Glass funnel and filter paper (or Büchner funnel for vacuum filtration)

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) plate (silica gel) and chamber

-

Melting point apparatus

Step-by-Step Protocol

Figure 2: Experimental workflow for the synthesis of ethyl (E)-2-cyano-3-(benzo[d][3][4]dioxol-5-yl)acrylate.

-

Reaction Setup: In a 50 mL round-bottom flask, combine piperonal (1.50 g) and absolute ethanol (20 mL). Stir the mixture with a magnetic stir bar until the piperonal is fully dissolved. To this solution, add ethyl cyanoacetate (1.1 mL).

-

Catalyst Addition: Carefully add a catalytic amount of piperidine (~0.1 mL) to the reaction mixture using a pipette.[1][9] Equip the flask with a reflux condenser.

-

Heating and Reaction: Place the flask on a hotplate and heat the mixture to a gentle reflux (the boiling point of ethanol is ~78 °C). Maintain reflux with continuous stirring. The reaction typically takes 2-6 hours for completion.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and elute with a solvent system such as Hexane:Ethyl Acetate (e.g., 8:2 v/v). The reaction is complete when the spot corresponding to piperonal is no longer visible.[10]

-

Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 20-30 minutes. This will cause the product to precipitate out of the solution as a solid.[8][11]

-

Filtration and Washing: Collect the solid product by filtration, using a glass or Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[12]

-

Drying: Allow the product to air-dry or place it in a desiccator under vacuum to remove residual solvent.

Characterization and Validation (Self-Validating System)

To ensure the identity and purity of the synthesized compound, the following characterization should be performed.

-

Appearance: The product should be a yellowish or pale yellow solid.[13]

-

Yield: A typical yield for this reaction is in the range of 80-95%.

-

Melting Point: The reported melting point for analogous compounds is in the range of 88-96 °C.[10][14] A sharp melting point range indicates high purity.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is the most definitive method for confirming the structure. Expect to see signals for the ethyl group (a triplet and a quartet), the aromatic protons, the methylene dioxy protons (a singlet around 6.0 ppm), and a key singlet for the vinylic proton around 8.0-8.4 ppm.[10][14]

-

IR Spectroscopy: Key stretches to observe include the C≡N (nitrile) group around 2220 cm⁻¹, the C=O (ester) group around 1720 cm⁻¹, and C=C (alkene) stretches around 1600 cm⁻¹.[10][14]

-

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.[16]

-

Reagent Hazards:

-

Piperidine: Is flammable, toxic, and corrosive. It can cause severe skin burns and eye damage. Avoid inhalation of vapors and prevent contact with skin and eyes.[16][17] Keep away from heat and ignition sources.[16][17]

-

Piperonal: May cause skin irritation.[18]

-

Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin.[15]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or No Yield | Inactive catalyst; insufficient heating; insufficient reaction time. | Use fresh piperidine; ensure a gentle reflux is maintained; monitor the reaction by TLC and extend the reaction time if necessary. |

| Oily Product / No Precipitation | Impurities present; insufficient cooling. | Try to induce crystallization by scratching the inside of the flask with a glass rod. If it remains an oil, remove the solvent under reduced pressure and attempt purification by recrystallization from a different solvent system (e.g., ethanol-water). |

| Broad Melting Point Range | Impure product. | Recrystallize the product from hot ethanol to improve purity. |

References

-

ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]

-

ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]

-

AG CHEMI GROUP s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Available at: [Link]

-

Chemsavers, Inc. (n.d.). 8 - Safety Data Sheet. Available at: [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at: [Link]

-

International Journal of Pharmacy & Technology. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

-

OICC Press. Supplementary Information. Available at: [Link]

-

PMC. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

-

Supplementary Information. (n.d.). Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at: [Link]

-

ResearchGate. (2026, January 16). A new finding in the old Knoevenagel condensation reaction. Available at: [Link]

-

RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

-

PMC - NIH. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Available at: [Link]

-

PMC. (n.d.). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Available at: [Link]

- Google Patents. CN105541664A - Method for synthesizing cyanoacrylate.

-

Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Available at: [Link]

-

Rsc.org. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmcs.org.mx [jmcs.org.mx]

- 11. sciforum.net [sciforum.net]

- 12. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jmcs.org.mx [jmcs.org.mx]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. peptide.com [peptide.com]

- 18. westliberty.edu [westliberty.edu]

Application Notes & Protocols: Evaluating Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate as a Novel UV-B Absorber for Pharmaceutical Formulations